Bethanechol-d6 (chloride)

Description

Significance of Deuterium (B1214612) Labeling in Molecular and Systems Biology Research

Deuterium (²H), a stable isotope of hydrogen, has become an invaluable tool in molecular and systems biology. simsonpharma.com Its increased mass compared to protium (B1232500) (¹H) can lead to a kinetic isotope effect, where the rate of a chemical reaction is slowed when a deuterium atom is involved in a bond-breaking step. nih.gov This effect is particularly useful for studying reaction mechanisms. researchgate.net

In molecular biology, deuterium labeling is used in neutron scattering experiments to enhance the visibility of molecular structures, especially in complex biological assemblies like proteins. nih.gov By selectively replacing hydrogen with deuterium, researchers can differentiate various components within a macromolecular structure. nih.gov Furthermore, deuterium labeling with heavy water (D₂O) allows for the analysis of proteome-wide turnover kinetics in cell cultures, providing insights into protein synthesis and degradation rates under different physiological conditions. nih.gov This technique helps in understanding cellular processes such as cell cycle, secretion, and signaling. nih.gov

Rationale for Employing Stable Isotopes in Mechanistic Investigations

The use of stable isotopes provides a powerful method for elucidating the intricate details of metabolic pathways and reaction mechanisms. nih.govgla.ac.uk By introducing a labeled compound into a biological system, researchers can track its transformation into various metabolites. diagnosticsworldnews.com This allows for the unambiguous identification of metabolic routes and the quantification of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. nih.gov

Stable isotope labeling, particularly with deuterium and carbon-13, is frequently combined with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org This combination allows for the precise localization and quantification of the isotopic label within molecules, providing detailed insights into biochemical processes. diagnosticsworldnews.com Such studies are crucial for understanding the disposition of drugs, including their absorption, distribution, metabolism, and excretion (ADME), and for investigating the mechanisms of metabolism-mediated toxicities. acs.org

Overview of Deuterium Applications in Drug Discovery and Development Methodologies (Non-Clinical)

In non-clinical drug discovery and development, deuterium labeling has several important applications. clearsynth.com One key use is in pharmacokinetic studies, which examine how a drug moves through the body. nih.govresearchgate.net By using a deuterated version of a drug, researchers can more easily distinguish the administered drug from its metabolites in biological samples. nih.gov This is particularly useful in "microdosing" studies, where very small, non-pharmacologically active doses of a labeled drug are administered to study its behavior. metsol.com

Deuteration can also be used to intentionally alter a drug's metabolic profile. nih.gov By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism can be slowed down due to the kinetic isotope effect. wikipedia.orginformaticsjournals.co.in This can lead to a longer drug half-life, potentially improving its efficacy and safety profile. nih.govwikipedia.org This "deuterium switch" approach has led to the development of new drug candidates with improved pharmacokinetic properties. nih.gov Furthermore, deuterated compounds are widely used as internal standards in quantitative bioanalytical assays, ensuring the accuracy and precision of drug concentration measurements in various biological matrices. veeprho.com

Bethanechol-d6 (chloride): A Closer Look

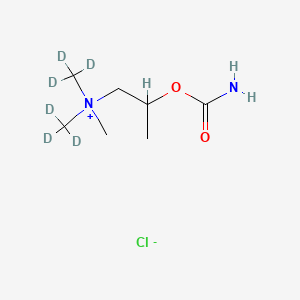

Bethanechol-d6 (chloride) is the deuterium-labeled analog of bethanechol (B1168659) chloride. veeprho.com In this compound, six hydrogen atoms in the two methyl groups attached to the nitrogen atom are replaced with deuterium. biomol.com

Chemical and Physical Properties

| Property | Value |

| Formal Name | 2-[(aminocarbonyl)oxy]-N-methyl-N,N-di(methyl-d3)-1-propanaminium, monochloride |

| Synonyms | (±)-Bethanechol-d6, Carbamyl-β-methylcholine-d6 chloride |

| Molecular Formula | C₇H₁₁D₆N₂O₂·Cl |

| Formula Weight | 202.7 g/mol |

| Purity | >99% deuterated forms (d1-d6) |

| Solubility | Soluble in DMSO and Water |

| Appearance | A solid |

Data sourced from multiple chemical suppliers. biomol.combioscience.co.ukaxios-research.com

Synthesis

The synthesis of bethanechol chloride traditionally involves the reaction of methyl chloride choline (B1196258) with phosgene (B1210022). google.com For the synthesis of Bethanechol-d6 (chloride), a similar pathway would be followed, but starting with a deuterated precursor, specifically N-methyl-N,N-di(methyl-d3)-amine, which is then reacted to form the final deuterated product. The introduction of deuterium is typically achieved through the use of deuterated reagents in the synthetic process. simsonpharma.com

Applications in Research

The primary application of Bethanechol-d6 (chloride) is as an internal standard for the quantification of bethanechol in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comglpbio.combertin-bioreagent.com

Use in Pharmacokinetic Studies

In pharmacokinetic studies, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, bethanechol) that is added in a known quantity to the biological sample before analysis. Since Bethanechol-d6 has a slightly higher mass than bethanechol due to the deuterium atoms, it can be distinguished by a mass spectrometer. This allows for the precise and accurate quantification of bethanechol by comparing the detector response of the analyte to that of the internal standard, correcting for any sample loss during preparation and analysis. veeprho.com

Role as an Internal Standard in Analytical Methods

The use of a stable isotope-labeled internal standard like Bethanechol-d6 is considered the gold standard in quantitative bioanalysis. diagnosticsworldnews.com It helps to minimize the variability inherent in the analytical process, such as extraction efficiency and ionization suppression in mass spectrometry. This ensures that the measured concentration of bethanechol is reliable and reproducible, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

Research Findings

While specific research studies solely focused on the synthesis and application of Bethanechol-d6 (chloride) are not extensively published in peer-reviewed literature, its use is integral to studies investigating the parent compound, bethanechol. Bethanechol is a muscarinic acetylcholine (B1216132) receptor agonist used to stimulate the bladder and gastrointestinal tract. cymitquimica.comnih.gov Research involving the quantification of bethanechol in biological fluids to determine its pharmacokinetic parameters would rely on a robust analytical method, for which Bethanechol-d6 (chloride) serves as an ideal internal standard. veeprho.com

| Research Area | Application of Bethanechol-d6 (chloride) | Significance |

| Drug Metabolism | Internal standard for quantifying bethanechol and its metabolites. | Enables accurate assessment of metabolic pathways and rates. acs.org |

| Pharmacokinetics | Used in LC-MS/MS methods to determine bethanechol concentrations in plasma, urine, etc. | Provides reliable data on absorption, distribution, half-life, and clearance. nih.gov |

| Bioequivalence Studies | Ensures precise measurement of bethanechol from different formulations. | Critical for comparing the bioavailability of generic and brand-name drugs. |

| Therapeutic Drug Monitoring | Facilitates accurate measurement of bethanechol levels in patients. | Helps in optimizing dosage regimens. veeprho.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

2-carbamoyloxypropyl-methyl-bis(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/i2D3,3D3; |

InChI Key |

XXRMYXBSBOVVBH-HVTBMTIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CC(C)OC(=O)N)C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |

Origin of Product |

United States |

Bethanechol D6 Chloride : a Deuterated Muscarinic Agonist Research Probe

Structural Context of Bethanechol (B1168659) as a Cholinergic Agent

Bethanechol is a synthetic choline (B1196258) ester that functions as a cholinergic agent, specifically a muscarinic agonist. cymitquimica.comdrugbank.com Its structure is similar to the endogenous neurotransmitter acetylcholine (B1216132) (ACh). nih.govdrugbank.com A key structural feature of bethanechol is its quaternary ammonium (B1175870) group, which gives it a positive charge at physiological pH. cymitquimica.com This charged nature prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system effects. drugbank.comnih.gov

Unlike acetylcholine, which is rapidly hydrolyzed by the enzyme cholinesterase, bethanechol is resistant to this degradation, resulting in a more prolonged duration of action. drugbank.comnih.gov Its mechanism of action involves direct stimulation of muscarinic receptors, which are found on postganglionic parasympathetic neurons. drugbank.comnih.gov There are five subtypes of muscarinic receptors (M1-M5), and bethanechol's clinical effects are most significantly mediated through the M3 receptor, which is prevalent in the smooth muscle of the bladder and gastrointestinal tract. nih.govdrugbank.com Stimulation of these receptors leads to increased bladder detrusor muscle tone, promoting urination, and enhanced gastrointestinal motility. nih.govpatsnap.com Bethanechol's effects are highly selective for muscarinic receptors, with minimal to no impact on nicotinic receptors. drugbank.comnih.gov

Design Principles and Advantages of Deuteration in Bethanechol-d6

Bethanechol-d6 (chloride) is a deuterated form of bethanechol, meaning that six hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612). biomol.com Specifically, the deuterium atoms are located on the two N-methyl groups of the propanaminium moiety. biomol.com This isotopic substitution, known as deuteration, is a key technique in pharmaceutical research to modify the properties of a drug molecule. nih.govmusechem.com

The fundamental principle behind deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). neulandlabs.comdeutramed.com This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes. neulandlabs.com

Advantages of Deuteration in a Research Context:

Altered Metabolism: By strategically placing deuterium atoms at sites vulnerable to metabolic enzymes, the rate of metabolism can be slowed. nih.gov This can lead to a longer half-life of the compound in the body. neulandlabs.comdeutramed.com

Improved Pharmacokinetic Profiling: Deuterated compounds like Bethanechol-d6 serve as excellent internal standards for analytical studies, particularly in mass spectrometry (MS) and liquid chromatography (LC). biomol.comveeprho.comnih.gov Because they have a higher mass than their non-deuterated counterparts but nearly identical chemical properties, they can be easily distinguished in analyses, allowing for precise quantification of the parent drug in biological samples. veeprho.comresearchgate.net

Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, leading to a decrease in the formation of potentially toxic metabolites and enhancing the drug's safety profile. researchgate.net

Enhanced Drug Selectivity: By minimizing the creation of non-selective metabolites, deuteration can improve the drug's selectivity for its intended target.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H11D6N2O2 · Cl | biomol.combioscience.co.uk |

| Formula Weight | 202.7 g/mol | biomol.com |

| Purity | >99% deuterated forms (d1-d6) | biomol.com |

| Formulation | A solid | biomol.combioscience.co.uk |

| Solubility | Soluble in DMSO and Water | biomol.com |

Research Utility of Bethanechol-d6 in Pre-clinical Studies

The primary application of Bethanechol-d6 (chloride) in a preclinical setting is as an internal standard for the quantification of bethanechol in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.combioscience.co.uk This is crucial for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comnih.gov The use of a stable isotope-labeled internal standard like Bethanechol-d6 helps to improve the accuracy and reliability of these analytical methods. veeprho.comnih.gov

While specific preclinical studies solely focused on Bethanechol-d6 are not extensively detailed in the provided search results, the utility of its parent compound, bethanechol, in preclinical research offers context for its application. For instance, bethanechol has been used in studies on anesthetized rats to induce fluid secretion in the ileum, duodenum, and jejunum. biomol.comcaymanchem.com It has also been shown to increase the basal tone of isolated porcine intravesical ureter. biomol.comcaymanchem.com In such studies, Bethanechol-d6 would be an invaluable tool for accurately measuring the concentration of bethanechol in tissue or fluid samples.

Furthermore, bethanechol has been investigated in various animal models. For example, it has been used to study the beneficial effects of estrogen in a mouse model of cerebrovascular insufficiency. mpbio.com In beagle dogs, pharmacokinetic studies have been conducted to compare different oral dosage forms of bethanechol. nih.gov In all these preclinical scenarios, the ability to precisely quantify bethanechol levels is paramount, underscoring the importance of a reliable internal standard like Bethanechol-d6.

| Study Focus | Model | Finding | Source |

|---|---|---|---|

| Muscarinic Receptor Agonism | CHO cells expressing human receptors | IC50 values of 1,837, 25, 631, 317, and 393 µM for M1-5 receptors, respectively. | biomol.comcaymanchem.com |

| cAMP Inhibition | Isolated guinea pig small intestine | Inhibited M2-mediated increases in cyclic AMP with an IC50 of 127 µM. | biomol.comcaymanchem.com |

| Ureter Tone | Isolated porcine intravesical ureter | Increased basal tone with an EC50 of 4.27 µM. | biomol.comcaymanchem.com |

| Intestinal Fluid Secretion | Anesthetized rats | Induced fluid secretion in the ileum, duodenum, and jejunum. | biomol.comcaymanchem.com |

Synthetic Methodologies and Isotopic Enrichment of Bethanechol D6 Chloride

Chemical Synthesis Pathways for Bethanechol (B1168659) Chloride

The foundational synthesis of the non-deuterated parent compound, bethanechol chloride, typically precedes the isotopic labeling steps. A common industrial method for preparing bethanechol chloride involves the reaction of (2-hydroxypropyl)trimethylammonium chloride (also known as methylcholine chloride) with a carbamoylating agent.

One established pathway uses phosgene (B1210022) (COCl₂) or its solid, safer equivalent, triphosgene. In this process, methylcholine chloride is treated with phosgene in an inert solvent, such as chloroform. This reaction forms a chloroformate intermediate, which is then reacted with ammonia (B1221849) to yield the final carbamate (B1207046) structure of bethanechol chloride.

A representative reaction scheme is as follows:

Phosgenation: Methylcholine chloride is reacted with phosgene. The reaction is carefully controlled at low temperatures (e.g., 0-10°C) to manage the reactivity of phosgene. nih.gov

Amination: The resulting intermediate is then treated with ammonia (NH₃) to form the carbamoyl (B1232498) group, yielding bethanechol chloride.

A patent describes a method where methylcholine chloride is added to a reactor with trichloromethane, the temperature is controlled, and solid phosgene is added in batches. nih.gov This method can be optimized by using a catalyst to improve the yield. nih.gov An older method, patented in 1943, also outlines the synthesis of bethanechol and its salts, forming a basis for subsequent manufacturing processes. nist.gov

Deuterium (B1214612) Incorporation Strategies for Specific Labeling (e.g., N-methyl-d3)

Bethanechol-d6 chloride is specifically labeled with deuterium on the two N-methyl groups of the quaternary ammonium (B1175870) moiety. The IUPAC name, 2-(Carbamoyloxy)-N-methyl-N, N-bis(methyl-d3)propan-1-aminium chloride, clarifies that the labeling is on the two methyl groups that are part of the original trimethylammonium head, leaving one non-deuterated N-methyl group. This requires a synthetic route that builds the quaternary amine using deuterated precursors.

A plausible strategy involves starting with a precursor molecule, 2-(carbamoyloxy)propan-1-amine, and then performing a deuteromethylation. However, a more direct approach starts with a secondary amine precursor, 2-(carbamoyloxy)-N-methylpropan-1-amine, which is then quaternized using a deuterated methylating agent.

Key strategies for introducing the N,N-bis(methyl-d3) groups include:

Reductive Amination: A primary amine precursor can undergo double reductive amination using a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d2) and a reducing agent.

Nucleophilic Substitution with Deuterated Reagents: This is a common and direct method. The synthesis would start from a precursor containing a secondary or tertiary amine which is then alkylated. For Bethanechol-d6, a likely route involves the quaternization of a tertiary amine precursor, (2-(carbamoyloxy)propyl)dimethylamine, using a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄). thieme-connect.com

A modern and efficient method for such transformations is the N-trideuteromethylation of amines using deuterated methanol (B129727) (CD₃OD) in the presence of a suitable catalyst. researchgate.net For instance, primary amines can be converted to N,N-(CD₃)₂ products with high levels of deuterium incorporation (97-99%). researchgate.net This type of reaction could be adapted to synthesize the deuterated precursor needed for the final quaternization step. The synthesis of deuterated methylamine (B109427) and dimethylamine (B145610) as key intermediates is often a crucial first step, and methods have been developed using reagents like TsOCD₃. researchgate.net

The choice of deuterated reagent is critical for achieving high isotopic enrichment and avoiding unwanted side reactions.

Table 1: Common Deuterated Reagents for N-Methyl Labeling

| Reagent Name | Chemical Formula | Common Application |

|---|---|---|

| Iodomethane-d3 | CD₃I | Nucleophilic alkylation of amines and other nucleophiles. thieme-connect.comrsc.org |

| Dimethyl sulfate-d6 | (CD₃)₂SO₄ | Powerful and efficient deuteromethylating agent. thieme-connect.com |

| Methanol-d4 | CD₃OD | C-1 source in catalyzed methylation reactions. researchgate.net |

| Trimethyloxosulfonium iodide-d9 | (CD₃)₃SO⁺I⁻ | Source for –OCD₃ group in mechanochemical synthesis. thieme-connect.com |

Isolation, Purification, and Yield Optimization in Deuterated Synthesis

The purification of the final deuterated product is essential to remove any unlabeled or partially labeled species, residual reagents, and byproducts. nih.gov Since bethanechol chloride is a quaternary ammonium salt, it is a non-volatile solid, and purification techniques are chosen accordingly.

Isolation and Purification Methods:

Precipitation/Crystallization: Quaternary ammonium salts are often purified by precipitation from a solution. One method involves dissolving the crude product in a minimal amount of a suitable solvent and then adding a water-miscible aliphatic amine or an anti-solvent (like ether or acetone) to precipitate the purified salt. google.comnih.gov The solid product is then isolated by filtration, washed with a volatile organic solvent, and dried. google.com

Ion-Exchange Chromatography: This technique can be used to separate the desired quaternary ammonium compound from other charged and uncharged impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure isotopically labeled compounds. nih.gov It offers excellent separation of the desired product from closely related impurities.

Yield Optimization: Optimizing the reaction yield is crucial, especially given the high cost of deuterated starting materials. google.com Key parameters that are adjusted include:

Reaction Conditions: Temperature, reaction time, and pressure are carefully controlled. For instance, in the synthesis of related deuterated compounds, heating and cooling cycles have been used to optimize particle size and improve isolation. google.com

Stoichiometry of Reactants: The molar ratio of the amine precursor to the deuterated alkylating agent is optimized to maximize the formation of the desired product and minimize side reactions. researchgate.net

Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system can significantly impact reaction efficiency and selectivity. nih.govresearchgate.net Solvents with a relatively low dielectric constant, like chloroform, can be advantageous in Menschutkin reactions (quaternary salt formation) to simplify purification. nih.gov

Isotopic Purity Assessment and Enrichment Determination Techniques

After synthesis and purification, the final product must be rigorously analyzed to confirm its chemical structure and determine its isotopic purity. This is a critical quality control step. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the definitive method for assessing isotopic enrichment. google.comresearchgate.net

Isotopic Distribution Analysis: The mass spectrum of the deuterated compound will show a cluster of ions corresponding to different isotopologues (molecules that differ only in their isotopic composition). For Bethanechol-d6, the most abundant ion should be 6 mass units higher than the non-deuterated compound.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Bethanechol-d6, the signal corresponding to the N-methyl protons will be significantly diminished or absent, confirming that deuterium substitution has occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, showing a signal at the chemical shift corresponding to the labeled positions.

¹³C NMR (Carbon NMR): The carbon atoms attached to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance compared to carbons attached to protons.

The combination of these analytical techniques provides a comprehensive characterization of Bethanechol-d6 (chloride), ensuring its suitability for use as a high-quality internal standard in research.

Table 2: Analytical Techniques for Characterization of Bethanechol-d6 (Chloride)

| Technique | Purpose | Information Obtained |

|---|---|---|

| LC-MS/HR-MS | Isotopic Enrichment & Purity | Provides mass-to-charge ratio, allows for calculation of isotopic distribution (d0-d6), and quantifies chemical purity. researchgate.net |

| ¹H NMR | Structural Confirmation & Label Location | Confirms the absence of proton signals at the site of deuteration. researchgate.net |

| ²H NMR | Direct Detection of Label | Directly observes the deuterium atoms at the labeled positions. |

| ¹³C NMR | Structural Confirmation | Shows C-D coupling and confirms the carbon skeleton integrity. |

Analytical Characterization and Bioanalytical Methodologies for Bethanechol D6 Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and quality of Bethanechol-d6 (chloride). These techniques provide detailed information about the molecular structure, the success of the deuterium (B1214612) labeling, and the isotopic purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the successful deuteration of the bethanechol (B1168659) molecule. In Bethanechol-d6, six hydrogen atoms on the two N-methyl groups are replaced with deuterium. biomol.com

¹H NMR spectroscopy confirms deuteration by observing the absence of the proton signal corresponding to the N-trimethyl group, which is present in the unlabeled compound. hmdb.ca Deuterated solvents such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d6 (DMSO-d6) are commonly used for sample preparation in NMR analysis. spectralservice.delabinsights.nl The selection of the solvent is critical to avoid signal overlap with the analyte. carlroth.com For ¹H NMR spectra in D₂O, a reference standard like the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) is often used. illinois.edu The high degree of deuteration is a key quality parameter for these compounds. carlroth.com

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Verification

Mass spectrometry is essential for verifying the molecular formula and assessing the isotopic purity of Bethanechol-d6 (chloride). veeprho.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition.

The technique verifies the incorporation of the six deuterium atoms by showing the expected increase in molecular weight compared to the unlabeled compound. The molecular formula of the deuterated cation is C₇H₁₁D₆N₂O₂⁺, with a corresponding increase in mass. biomol.combioscience.co.uk The isotopic distribution pattern is analyzed to quantify the percentage of deuterated forms (d1-d6), ensuring that the desired level of isotopic enrichment (typically >99%) is met. biomol.combioscience.co.uk Electrospray ionization (ESI) is a common technique used for the analysis of such quaternary amines. thermofisher.comingentaconnect.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating bethanechol from complex matrices and quantifying it, often using Bethanechol-d6 as an internal standard. biomol.combertin-bioreagent.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the predominant technique for the quantification of bethanechol in biological samples, where Bethanechol-d6 serves as an ideal internal standard. veeprho.combertin-bioreagent.com The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Due to the polar and charged nature of bethanechol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography. semanticscholar.orgchromatographyonline.com HILIC columns, such as those with zwitterionic or diol functional groups, provide good retention and peak shape for polar compounds. chromatographyonline.comlcms.cz The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). semanticscholar.orglcms.cznih.gov

Detection is performed using a tandem mass spectrometer, usually with an ESI source operating in positive ion mode. ingentaconnect.comnih.gov Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both bethanechol and the Bethanechol-d6 internal standard. ingentaconnect.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of Bethanechol-d6 (chloride) by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its nature as a non-volatile quaternary ammonium salt. mdpi.com GC-MS requires analytes to be volatile and thermally stable. d-nb.info

To analyze such compounds with GC-MS, a derivatization or pyrolysis step is necessary. mdpi.commeasurlabs.com Pyrolysis-GC-MS (Py-GC-MS) is a technique where the sample is heated to high temperatures in an inert atmosphere, breaking it down into smaller, volatile fragments that can be separated by GC and identified by MS. d-nb.infomeasurlabs.comeag.com This method can be used for the characterization of quaternary ammonium compounds by analyzing their specific decomposition products. mdpi.comnih.gov However, for quantitative bioanalysis, LC-MS/MS is far more common due to the simpler sample preparation. chromatographyonline.com

Ion Chromatography (IC) for Charged Species Analysis

Ion Chromatography (IC) is a powerful technique for the analysis and separation of ionic species like the quaternary ammonium cation of bethanechol. thermofisher.comchromatographyonline.com This method is particularly well-suited for determining the active ingredient in pharmaceutical formulations and can also measure its stability. thermofisher.comthermofisher.com

The separation is typically achieved on a cation-exchange column, which retains the positively charged bethanechol cation. thermofisher.comthermofisher.comnih.gov An eluent, such as a methanesulfonic acid (MSA) solution, is used to move the analyte through the column. thermofisher.comthermofisher.com Detection is often performed using suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. thermofisher.comthermofisher.com IC can also be coupled with mass spectrometry (IC-MS) for enhanced specificity and identification of analytes. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Assay Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assay validation of bethanechol and, by extension, for methods involving Bethanechol-d6. While specific HPLC methods for the direct assay of Bethanechol-d6 are not extensively detailed in publicly available literature, the methods developed for its non-labeled counterpart, bethanechol chloride, provide a solid framework. These methods are crucial for ensuring the quality and consistency of the compound used in research applications. axios-research.comaxios-research.comveeprho.com

A stability-indicating ion-pair reversed-phase HPLC (RP-HPLC) method has been developed for the estimation of bethanechol chloride in pharmaceutical preparations. researchgate.net This method demonstrates good separation and quantification, which are essential attributes for any analytical procedure. Key parameters of such a method are outlined below:

| Parameter | Description | Reference |

|---|---|---|

| Column | A phenyl column is utilized for the separation. | researchgate.net |

| Mobile Phase | A mixture of 0.05 M phosphate (B84403) buffer (pH 6) and ethanol (B145695) (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate. | researchgate.net |

| Detection | Quantitation is achieved with UV detection at a wavelength of 190 nm. | researchgate.net |

Another HPLC method specified by the United States Pharmacopeia (USP) for bethanechol chloride utilizes a conductivity detector. drugfuture.com The validation of these methods ensures their suitability for routine analysis and stability studies of bethanechol, which is fundamental for the reliable use of Bethanechol-d6 as an internal standard. researchgate.netijpcbs.com

Validation of Analytical Methods for Research Applications

The validation of analytical methods is paramount to ensure that the data generated is accurate, reliable, and reproducible. For research applications involving Bethanechol-d6, the validation process for the analytical methods used to quantify bethanechol is critical. This process typically evaluates specificity, selectivity, linearity, accuracy, precision, and robustness.

Specificity and Selectivity Profiling

Specificity and selectivity are the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of HPLC methods for bethanechol, forced degradation studies are performed by subjecting the drug to oxidation, hydrolysis, photolysis, and heat. researchgate.net A successful validation demonstrates that the method can effectively resolve the parent drug from any potential impurities and excipients, ensuring that the measurement is solely of the analyte of interest. researchgate.net

Linearity, Accuracy, and Precision Assessments

The performance of an analytical method is further characterized by its linearity, accuracy, and precision.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For an ion-pair RP-HPLC method for bethanechol, linearity was established in a concentration range of 5.0 – 500.0 μg/mL with a correlation coefficient (r²) of 0.9997. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For the aforementioned HPLC method, recoveries were in the range of 99.0 – 102.0%, indicating high accuracy. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). In the same study, the precision was evaluated by replicate analysis, and the %RSD of peak areas was found to be below 2.0, signifying good precision. researchgate.net

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity (Concentration Range) | 5.0 – 500.0 μg/mL | researchgate.net |

| Linearity (Correlation Coefficient, r²) | 0.9997 | researchgate.net |

| Accuracy (Recovery) | 99.0 – 102.0% | researchgate.net |

| Precision (%RSD) | < 2.0 | researchgate.net |

Robustness and Limit of Detection/Quantification in Research Matrices

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest amounts of an analyte in a sample that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. These are critical parameters for bioanalytical assays, especially when dealing with low concentrations of the analyte in biological matrices. For a related compound, risedronate, an HPLC method demonstrated an LOD of 0.08 μg/mL and an LOQ of 0.3 μg/mL, showcasing the sensitivity that can be achieved with such methods. thermofisher.com

Role of Bethanechol-d6 as an Internal Standard in Bioanalytical Assays

The primary and most crucial role of Bethanechol-d6 (chloride) is to serve as an internal standard in bioanalytical assays for the quantification of bethanechol. biomol.combertin-bioreagent.comcaymanchem.com In techniques like LC-MS/MS, an internal standard is a compound that is added in a known amount to the unknown sample and to the calibration standards.

The use of a stable isotope-labeled internal standard like Bethanechol-d6 is highly advantageous because it has nearly identical physicochemical properties to the analyte (bethanechol). veeprho.com This means it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer.

By comparing the response of the analyte to the response of the internal standard, any variations that may occur during the analytical process, such as sample loss during extraction or fluctuations in the mass spectrometer's signal, can be corrected for. nih.gov This significantly improves the accuracy and precision of the quantification of bethanechol in complex biological matrices such as plasma or urine. veeprho.com The use of Bethanechol-d6 is therefore essential for reliable pharmacokinetic studies and therapeutic drug monitoring of bethanechol. veeprho.com

Pharmacological Research Applications of Bethanechol D6 Chloride in in Vitro and Animal Models

Molecular Pharmacology: Muscarinic Acetylcholine (B1216132) Receptor Binding and Activation Studies

Bethanechol-d6 (chloride) serves as a critical tool for investigating the interaction between ligands and the five subtypes of muscarinic acetylcholine receptors (M1-M5). medchemexpress.comnih.gov These receptors are G protein-coupled receptors that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems. nih.gov

Radioligand Binding Assays with Bethanechol-d6

While direct radiolabeling of Bethanechol-d6 with isotopes like tritium (B154650) (³H) is a potential application for receptor binding assays, its primary use is as a stable isotope-labeled internal standard. biomol.comnih.govmusechem.com In competitive binding assays, a radiolabeled ligand with known affinity for a muscarinic receptor subtype is used. sygnaturediscovery.comresearchgate.net The displacement of this radioligand by increasing concentrations of unlabeled bethanechol (B1168659) allows for the determination of the binding affinity (Ki) of bethanechol for that specific receptor subtype. The use of Bethanechol-d6 in conjunction with mass spectrometry enhances the precision of quantifying bethanechol in these assay systems. veeprho.com

Functional Assays for M1-M5 Receptor Subtype Agonism in Isolated Cells and Tissues

Functional assays are essential for determining the efficacy of a ligand in activating a receptor. Bethanechol has been characterized as an agonist at all five muscarinic receptor subtypes (M1-M5). medchemexpress.com Studies using Chinese Hamster Ovary (CHO) cells expressing human M1-M5 receptors have been instrumental in defining the agonist profile of bethanechol. biomol.comcaymanchem.com

In these assays, the activation of muscarinic receptors by bethanechol triggers a cellular response that can be measured. For instance, in CHO cells expressing M1, M3, or M5 receptors, activation typically leads to an increase in intracellular calcium levels. nih.gov For M2 and M4 receptors, activation often results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.govmdpi.com

The potency of bethanechol at each receptor subtype can be quantified by determining the concentration required to elicit a half-maximal response (EC50). Research has shown that bethanechol exhibits varying affinities for the different muscarinic receptor subtypes, with a notably higher affinity for the M2 receptor compared to the other subtypes in radioligand binding assays. biomol.comcaymanchem.com

Table 1: Bethanechol Binding Affinities (IC50) for Human Muscarinic Receptors in CHO Cells biomol.comcaymanchem.com

| Receptor Subtype | IC50 (µM) |

| M1 | 1,837 |

| M2 | 25 |

| M3 | 631 |

| M4 | 317 |

| M5 | 393 |

Isolated animal tissues are also valuable models for studying muscarinic receptor agonism. For example, the guinea pig small intestine is rich in M2 and M3 receptors, while the porcine intravesical ureter also expresses muscarinic receptors that mediate smooth muscle contraction. biomol.comcaymanchem.commdpi.com In these tissues, the application of bethanechol leads to measurable physiological responses, such as muscle contraction, which can be quantified to determine its potency and efficacy. biomol.comcaymanchem.com

Investigation of Downstream Signaling Pathways

Activation of muscarinic receptors initiates a cascade of intracellular signaling events. nih.gov Bethanechol-d6, as a stable-labeled analog of bethanechol, is instrumental in studies aimed at elucidating these pathways.

cAMP Modulation: M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govguidetopharmacology.org In isolated guinea pig small intestine, bethanechol has been shown to inhibit the increase in cAMP induced by isoproterenol, with an IC50 value of 127 µM, demonstrating its agonist activity at M2 receptors. biomol.comcaymanchem.com

Ca2+ Currents: M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic Ca2+ concentration. This increase in intracellular calcium is a key signaling event that mediates many of the physiological effects of M1, M3, and M5 receptor activation.

Receptor-Mediated Smooth Muscle Contractility Studies in Animal Tissues

The contractile effect of bethanechol on smooth muscle is a well-established physiological response mediated primarily by M3 muscarinic receptors, although M2 receptors also play a role. mdpi.comdrugbank.com In vitro studies using isolated animal tissues provide a robust system for characterizing the contractile properties of muscarinic agonists.

For example, in the isolated porcine intravesical ureter, bethanechol has been shown to increase basal tone with an EC50 value of 4.27 µM. biomol.comcaymanchem.com This demonstrates its potent contractile effect on urinary tract smooth muscle. Similarly, in the guinea pig small intestine, bethanechol induces contractions, providing a functional measure of its agonist activity at muscarinic receptors in the gastrointestinal tract. biomol.comcaymanchem.com

Pre-clinical Metabolic Fate Investigations Using Deuterated Labeling

Deuterated compounds like Bethanechol-d6 are invaluable tools in pre-clinical studies investigating the metabolic fate of drugs. nih.govselvita.com The deuterium (B1214612) label allows for the easy identification and quantification of the parent drug and its metabolites in complex biological matrices using mass spectrometry. researchgate.netmdpi.com

In Vitro Biotransformation Studies in Tissue Homogenates or Cell Lines (Non-Human)

While the specific in vitro biotransformation studies of Bethanechol-d6 are not extensively detailed in the provided search results, the general methodology for such investigations is well-established. researchgate.netunl.edu These studies typically involve incubating the deuterated compound with non-human tissue homogenates (e.g., liver microsomes) or cell lines that contain drug-metabolizing enzymes. researchgate.net

The process involves:

Incubation of Bethanechol-d6 with the biological system (e.g., rat liver microsomes).

Extraction of the parent compound and its metabolites.

Analysis of the extracts using liquid chromatography-mass spectrometry (LC-MS).

The deuterium label on Bethanechol-d6 creates a characteristic isotopic pattern in the mass spectrum, allowing for the unambiguous identification of drug-related material from endogenous components of the biological matrix. researchgate.net This technique is highly effective for identifying metabolites formed through various biotransformation pathways, such as oxidation, hydrolysis, or conjugation. Although bethanechol is known to be resistant to hydrolysis by cholinesterase, other metabolic pathways may exist. drugbank.comnih.gov

Identification of Metabolites and Metabolic Pathways in Animal Models

While the metabolic pathways of the parent compound, bethanechol, have not been extensively detailed in scientific literature, the use of its deuterated analog, Bethanechol-d6, is instrumental in such investigations. nih.gov Deuterium labeling does not significantly alter the biological activity of the molecule but provides a distinct mass signature, facilitating its differentiation from endogenous compounds and non-deuterated bethanechol. medchemexpress.com

In animal models, such as rats or dogs, Bethanechol-d6 can be administered to study its biotransformation. By analyzing biological samples (e.g., plasma, urine, feces) using high-resolution mass spectrometry, researchers can identify metabolites that retain the deuterium label. This allows for the confident identification of drug-related material against a complex biological background. For example, a study on rosiglitazone (B1679542) utilized a similar stable isotope tracing (SIT) approach to effectively identify its metabolites. frontiersin.org This methodology helps in elucidating the specific enzymatic pathways responsible for metabolizing the drug, which could include oxidation, hydrolysis of the carbamate (B1207046) group, or conjugation reactions.

Isotope Tracing for Elucidating Biochemical Mechanisms

The application of stable isotope tracing extends to elucidating the biochemical mechanisms of action and downstream metabolic effects of bethanechol. the-innovation.orgnih.gov By tracing the metabolic fate of the deuterated carbon skeleton of Bethanechol-d6, researchers can gain insights into how its interaction with muscarinic receptors influences various metabolic pathways within cells and tissues.

For instance, bethanechol is known to stimulate the parasympathetic nervous system, which can have widespread effects on metabolism. drugbank.com Isotope tracing with Bethanechol-d6 in animal models of metabolic disorders, such as diabetes, could help to delineate the precise impact on glucose metabolism, insulin (B600854) secretion, and other related processes. nih.gov This approach provides a dynamic view of metabolic fluxes and pathway activities that cannot be obtained from simple concentration measurements. the-innovation.org

Pharmacokinetic Studies in Animal Models (Non-Human)

Bethanechol-d6 (chloride) is frequently employed as an internal standard for the quantification of bethanechol in pharmacokinetic studies. veeprho.combiomol.comcaymanchem.com Its utility stems from its similar chemical and physical properties to the unlabeled drug, allowing it to mimic the behavior of bethanechol during sample extraction and analysis, while its different mass allows for separate detection.

Absorption, Distribution, and Elimination Kinetics in Pre-clinical Species (e.g., beagle dogs, rats)

Pharmacokinetic studies in preclinical species like beagle dogs and rats are crucial for understanding a drug's behavior in a living system. Bethanechol is known to be poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier. drugbank.com

Recent pharmacokinetic studies in beagle dogs have explored different oral dosage forms of bethanechol to optimize its release profile and therapeutic effects. nih.gov In such studies, a deuterated internal standard like Bethanechol-d6 is essential for accurately measuring the plasma concentrations of the parent drug over time. These studies have provided data on key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). nih.govresearchgate.net For example, one study compared various formulations and found that a gastro-retentive tablet showed a higher initial plasma concentration compared to other controlled-release forms. nih.gov

Interactive Table: Comparative Pharmacokinetic Parameters of Different Bethanechol Oral Dosage Forms in Beagle Dogs

| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| Gastro-Retentive Tablet | High | Early | High |

| Controlled-Release Tablet | Moderate | Delayed | Moderate |

| Bilayer Tablet | Biphasic | Early & Delayed | Moderate |

| Tablet-in-Tablet | Biphasic | Early & Delayed | Lower |

Note: This table represents a conceptual summary based on findings from studies comparing different bethanechol formulations. Actual values can vary based on specific formulations and study designs.

Comparative Pharmacokinetic Analysis of Bethanechol and Bethanechol-d6

A direct comparative pharmacokinetic analysis of bethanechol and Bethanechol-d6 is not a common research objective, as the latter is primarily used as a tool for studying the former. However, the underlying principle of using a deuterated standard relies on the assumption that the pharmacokinetic properties of the labeled and unlabeled compounds are nearly identical. The slight increase in mass due to deuterium substitution is generally considered to have a negligible effect on the rates of absorption, distribution, and elimination. Any significant "isotope effect" would render it unsuitable as an internal standard.

Methodologies for Quantifying Bethanechol-d6 in Biological Matrices from Animal Studies

The quantification of Bethanechol-d6, or more commonly, the use of Bethanechol-d6 to quantify bethanechol in biological matrices, relies on sensitive and specific analytical techniques. mdpi.com The most prevalent method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). biomol.comresearchgate.net

This methodology involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) through techniques like protein precipitation or solid-phase extraction.

Chromatographic Separation: Separation of the analyte from other biological components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Mass Spectrometric Detection: Ionization of the analyte and its deuterated internal standard, followed by mass analysis. The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for both bethanechol and Bethanechol-d6, allowing for their simultaneous detection and quantification.

The use of a stable isotope-labeled internal standard like Bethanechol-d6 corrects for any variability in sample processing and instrument response, leading to highly accurate and precise measurements. frontiersin.org

Application in Mechanistic In Vivo Studies in Animal Research

Beyond pharmacokinetics, Bethanechol-d6 can be a valuable tool in mechanistic in vivo studies in animal research. Its use allows for precise quantification of bethanechol in tissues and fluids, which can then be correlated with physiological responses.

For example, in studies investigating the effect of bethanechol on bladder function in animal models like rabbits or cats, Bethanechol-d6 can be used to ensure that the observed effects are directly related to the concentration of the drug at the site of action. mdpi.com Similarly, in research examining the role of muscarinic agonists in neurological or metabolic conditions in mice, accurate measurement of drug levels is critical for interpreting the findings. nih.govmedchemexpress.commpbio.com The use of a deuterated standard enhances the reliability of these mechanistic studies.

Investigating Cholinergic System Modulation in Rodent Models

The use of stable isotope-labeled compounds like Bethanechol-d6 (chloride) is essential for accurately determining the pharmacokinetics and receptor interactions of cholinergic agents in research. In rodent models, bethanechol is utilized to explore the function and modulation of the cholinergic system, particularly its effects on muscarinic receptors. cabidigitallibrary.orgdrugbank.com

Research in rat models of spinal cord injury (SCI) has demonstrated the utility of studying cholinergic agonists like bethanechol. In one study, SCI rats exhibited a significant upregulation of acetylcholine esterase (AChE) in the cerebral cortex compared to non-SCI rats. cabidigitallibrary.org Furthermore, cholinergic receptor binding studies in these rats revealed significantly decreased maximum binding capacity (Bmax) and dissociation constant (kd) values for muscarinic receptors, indicating alterations in the cholinergic system post-injury. cabidigitallibrary.org The administration of bethanechol was shown to be effective in ameliorating the motor function deficit caused by spinal cord injury in these rats. cabidigitallibrary.org Such studies rely on precise measurements of the compound in biological matrices, a role fulfilled by internal standards like Bethanechol-d6 (chloride).

Another study using a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) investigated the reactivity of muscarinic receptors in the colorectum. The results showed that the concentration-response curve to bethanechol was shifted leftward in the 6-OHDA rats compared to controls, indicating an enhanced reactivity of colorectal muscarinic receptors. researchgate.net The use of knockout mice has further helped to delineate the specific receptors involved. For instance, bethanechol failed to increase colorectal contractions in mice lacking both M2 and M3 muscarinic receptors, confirming that these receptor subtypes predominantly mediate its effects. researchgate.net

Table 1: Research Findings on Cholinergic System Modulation in Rodent Models

| Model Organism | Research Focus | Key Findings | Citation |

| Wistar Rats | Spinal Cord Injury (SCI) | SCI led to decreased muscarinic receptor binding. Bethanechol improved motor function deficits. | cabidigitallibrary.org |

| 6-OHDA Rats | Parkinson's Disease Model | Enhanced colorectal muscarinic receptor reactivity to bethanechol. | researchgate.net |

| Knockout Mice | Muscarinic Receptor Function | M2 and M3 receptors were identified as predominant mediators of bethanechol-induced colorectal contraction. | researchgate.net |

Exploration of Physiological Responses in Specific Animal Systems (e.g., gastrointestinal motility, fluid secretion, water intake)

Bethanechol-d6 (chloride), as an internal standard, facilitates the detailed investigation of bethanechol's effects on various physiological systems in animal models. veeprho.com These studies are crucial for understanding the compound's potential therapeutic applications.

Gastrointestinal Motility: In vitro studies on tissues from healthy dairy cows have shown that bethanechol induces a significant, concentration-dependent increase in the basal tone of smooth muscle preparations from the duodenum and jejunum. nih.gov Similar contractile effects were observed in the abomasum. nih.gov Further investigation using muscarinic antagonists revealed that these contractions are mediated primarily by M3 receptors, with a lesser contribution from M2 receptors. nih.gov In rat antral circular smooth muscle, bethanechol also produces a dose-dependent contraction by activating M2 and M3 muscarinic receptors. nih.gov

Fluid Secretion and Water Intake: Research in anesthetized rats has demonstrated that bethanechol induces fluid secretion in the ileum, duodenum, and jejunum. nih.gov In separate studies, the acute intraperitoneal administration of bethanechol to rats was found to induce drinking and increase urine output in a dose-dependent manner. medchemexpress.commedchemexpress.com A significant increase in both water intake and urine output was observed. nih.gov These studies suggest that bethanechol's effect on drinking behavior in rats may be mediated through the renin-angiotensin system. nih.gov

Table 2: Research Findings on Physiological Responses in Animal Models

| Animal Model | System Studied | Key Findings | Citation |

| Dairy Cows (in vitro) | Gastrointestinal Motility | Bethanechol increased contractility of abomasal and duodenal smooth muscle, mediated by M2 and M3 receptors. | nih.gov |

| Rats (in vitro) | Gastrointestinal Motility | Bethanechol caused dose-dependent contraction of antral circular smooth muscle. | nih.gov |

| Rats | Fluid Secretion | Induced fluid secretion in the ileum, duodenum, and jejunum. | nih.gov |

| Rats | Water Intake & Urine Output | Dose-dependently increased water intake and urine output. | nih.govmedchemexpress.commedchemexpress.com |

Isotope Effects and Their Implications in Bethanechol D6 Research

Deuterium (B1214612) Kinetic Isotope Effects on Enzyme-Mediated Reactions

The deuterium kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom. This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. scirp.org Consequently, more energy is required to break a C-D bond, which can slow down reactions where C-H bond cleavage is the rate-determining step. scirp.orgresearchgate.net

Deuteration at metabolically active sites can significantly slow down enzymatic reactions. For instance, studies on the metabolism of other deuterated compounds have shown a marked decrease in the rate of metabolism by cytochrome P450 enzymes. cdnsciencepub.com In the case of Bethanechol-d6, deuteration of the methyl groups could potentially reduce the rate of its hydrolysis by cholinesterases.

Research on acetylthiocholine, a compound structurally related to bethanechol (B1168659), provides insight into the potential KIE. A study on the hydrolysis of acetyl-d3-thiocholine by Drosophila melanogaster acetylcholinesterase revealed significant kinetic isotope effects, supporting the idea that the stability of the tetrahedral intermediate formed during catalysis is affected by deuteration. acs.org The observed isotope effect on the catalytic rate constant (kcat) was 1.12, indicating that the deuterated compound was processed differently by the enzyme. acs.org

Table 1: Illustrative Kinetic Isotope Effects in Cholinesterase-Mediated Hydrolysis

| Substrate | Enzyme | Kinetic Parameter | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Acetylthiocholine | Drosophila melanogaster Acetylcholinesterase | kcat | 0.89 (D3kcat = 1.12) | acs.org |

| Acetylthiocholine | Drosophila melanogaster Acetylcholinesterase | kcat/Km | 1.05 (D3kcat/Km = 0.95) | acs.org |

Influence of Deuteration on Receptor Binding Affinity and Ligand-Target Interactions

Bethanechol exerts its pharmacological effects by binding to and activating muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.commedchemexpress.com The binding of agonists like bethanechol to these G protein-coupled receptors involves a complex interplay of interactions within the binding pocket. psu.eduacs.org

Studies on other deuterated ligands have demonstrated that isotopic substitution can indeed alter receptor binding. For example, a study on histamine (B1213489) receptor ligands showed that deuteration increased the binding affinity of histamine but decreased it for 2-methylhistamine. nih.govnih.gov This was attributed to the "Ubbelohde effect," where deuteration alters the strength of hydrogen bonds. nih.govnih.gov

While direct studies on the receptor binding of Bethanechol-d6 are not widely published, it is plausible that deuteration could similarly modulate its affinity for different muscarinic receptor subtypes (M1-M5). Given that bethanechol itself has varying affinities for these subtypes, any change in binding affinity due to deuteration could have implications for its receptor selectivity profile. caymanchem.com

Table 2: Example of Deuteration Effects on Receptor Binding Affinity of Histaminergic Agonists

| Ligand | Receptor | Parameter | Control (H) | Deuterated (D) | Reference |

|---|---|---|---|---|---|

| Histamine | H2 Receptor | pIC50 | 7.25 ± 0.11 | 7.80 ± 0.16 | nih.gov |

| 2-Methylhistamine | H2 Receptor | pIC50 | 8.38 ± 0.13 | 6.85 ± 0.16 | nih.gov |

| 4-Methylhistamine | H2 Receptor | pIC50 | 7.31 ± 0.28 | 7.67 ± 0.13 | nih.gov |

This table illustrates the principle of deuteration affecting receptor binding, using data from histaminergic ligands as specific data for Bethanechol-d6 is not available.

Impact of Isotope Labeling on Pharmacological Potency and Efficacy in In Vitro Systems

The pharmacological potency (EC50) and efficacy (Emax) of a drug are determined by its ability to bind to its receptor and elicit a functional response. As deuteration can affect both metabolism and receptor binding, it can consequently alter the in vitro pharmacological profile of a drug. acs.orgnih.gov

For Bethanechol-d6, a change in its interaction with muscarinic receptors could translate to a shift in its potency or efficacy in functional assays. For example, in vitro studies often use isolated tissues, such as guinea pig ileum or porcine intravesical ureter, to measure the contractile response to muscarinic agonists. caymanchem.com Bethanechol is known to increase the basal tone of such tissues. caymanchem.com

Research on a deuterated M1 positive allosteric modulator (PAM) showed that deuteration could either decrease or increase potency, depending on the position of the deuterium atoms. acs.orgnih.gov In one instance, a gem-dideutero derivative was less potent than its non-deuterated counterpart, while an N-CD3 derivative was more potent. acs.orgnih.gov This highlights the nuanced and often unpredictable nature of isotope effects on pharmacology.

While specific in vitro potency and efficacy data for Bethanechol-d6 are not readily found in the literature, the principles derived from studies on other deuterated compounds suggest that its pharmacological profile could differ from that of unlabeled bethanechol.

Table 3: Example of Deuteration Effects on In Vitro Potency of an M1 PAM

| Compound | Assay | EC50 (nM) | Efficacy (% ACh Max) | Reference |

|---|---|---|---|---|

| Parent Compound (VU0467319) | Human M1 PAM | 492 | 71% | nih.gov |

| gem-dideutero derivative | Human M1 PAM | 624 | 81% | acs.org |

| N-CD3 derivative | Human M1 PAM | 192 | 80% | acs.org |

This table provides an illustrative example of how deuteration can impact in vitro potency, as direct data for Bethanechol-d6 is not available.

Theoretical Considerations and Computational Modeling of Deuterium Effects

The underlying principles of isotope effects can be explored through theoretical considerations and computational modeling. The primary basis for the KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, making it more stable and requiring more energy to break.

Computational chemistry methods, such as density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to model these effects. mdpi.comresearchgate.net These models can predict how deuteration will affect molecular geometry, vibrational frequencies, and the energy barriers of chemical reactions.

While specific computational models for Bethanechol-d6 are not prevalent in the literature, the established theoretical frameworks and computational methodologies could be applied to predict the isotope effects on its metabolism and receptor interactions. irb.hr These approaches are valuable tools for understanding the fundamental principles behind the experimental observations and for guiding the design of future deuterated drug candidates.

Future Research Directions and Translational Perspectives for Bethanechol D6 Chloride

Development of Novel Deuterated Analogs for Specific Research Questions

The strategic placement of deuterium (B1214612) atoms on a molecule can significantly alter its metabolic fate due to the kinetic isotope effect—the principle that the carbon-deuterium bond is stronger and thus harder to break than a carbon-hydrogen bond. nih.govjuniperpublishers.comnih.gov This effect can be harnessed to develop novel deuterated analogs of cholinergic agents to answer highly specific research questions.

Researchers can synthesize analogs with deuterium at various positions to probe different metabolic pathways or to enhance stability at known metabolic "hot spots." nih.govnih.gov For instance, if a particular methyl group on a cholinergic agent is known to be rapidly demethylated by cytochrome P450 enzymes, replacing its hydrogen atoms with deuterium can slow this process. nih.gov This allows for a more sustained interaction with target receptors and can help in differentiating the pharmacological effects of the parent compound from its metabolites. This approach has been successfully used to improve the metabolic stability and bioavailability of various compounds, including ligands for the GABA-A receptor. nih.gov

Table 1: Hypothetical Deuterated Analogs and Their Research Applications

| Deuterated Analog | Position of Deuteration | Potential Research Question |

| Bethanechol-d3 | On the β-methyl group | How does metabolism at the β-position influence receptor binding affinity and duration of action? |

| Bethanechol-d4 | On the ethyl bridge | Does altering the stability of the molecule's core structure affect its interaction with different muscarinic receptor subtypes? |

| Acetylcholine-d9 | On the acetyl and choline (B1196258) methyl groups | Can the rate of hydrolysis by acetylcholinesterase be precisely controlled to study synaptic transmission dynamics? |

This "precision deuteration" allows for the fine-tuning of a molecule's pharmacokinetic profile, not to create a new therapeutic, but to create a superior research tool for dissecting complex biological processes. nih.gov

Integration of Bethanechol-d6 in Systems Pharmacology Approaches

Systems pharmacology aims to understand the effects of a drug on a complex biological system as a whole, rather than focusing on a single target. frontiersin.org This requires highly accurate quantitative data to build predictive computational models of drug absorption, distribution, metabolism, and excretion (ADME). Bethanechol-d6 is an ideal tool for this purpose.

In systems pharmacology models of the cholinergic system, Bethanechol-d6 serves as the perfect internal standard for quantifying the non-deuterated bethanechol (B1168659). biomol.comcaymanchem.com By adding a known amount of Bethanechol-d6 to a biological sample (like blood or tissue), researchers can use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the exact concentration of the unlabeled drug with high precision and accuracy. biomol.comcaymanchem.com This quantitative data is essential for parameterizing and validating pharmacokinetic/pharmacodynamic (PK/PD) models, which describe the relationship between drug concentration and its effect over time. frontiersin.org These models are crucial for understanding the complex interactions within the cholinergic system and predicting how they are affected by pharmacological intervention. benthamscience.comnih.govnumberanalytics.com

Table 2: Role of Bethanechol-d6 in Systems Pharmacology Models

| Model Parameter | How Bethanechol-d6 Contributes |

| Bioavailability | Provides accurate plasma concentration data for precise calculation. |

| Volume of Distribution | Enables accurate measurement of drug concentration in various tissues. |

| Clearance Rate | Allows for precise tracking of the drug's elimination over time. |

| Receptor Occupancy | Correlates precise tissue concentrations with target engagement. |

Advancements in High-Throughput Screening Methodologies Utilizing Deuterated Probes

High-throughput screening (HTS) allows researchers to test thousands of compounds for biological activity, a cornerstone of modern drug discovery. researchgate.net The integration of mass spectrometry (MS) into HTS has significantly improved the quality and reliability of these screens. Deuterated compounds like Bethanechol-d6 are central to this advancement.

In MS-based HTS assays, a deuterated standard is added to each well of a multi-well plate before analysis. acs.orgpnas.org This standard, which is chemically identical to the analyte but has a different mass, co-migrates through the system and allows for normalization of the signal. acs.org This corrects for variations in sample preparation, matrix effects, and instrument response, ensuring that any observed differences are due to the test compound's activity and not experimental error. This is particularly valuable in screens for new cholinergic agents, where precision is paramount. The use of deuterated internal standards in HTS provides a robust and reliable method for identifying and confirming new lead compounds. acs.orgukri.org

Table 3: Comparison of HTS Detection Methods

| Detection Method | Traditional (e.g., Fluorescence) | Mass Spectrometry with Deuterated Standard |

| Principle | Measures light emission/absorption. | Measures mass-to-charge ratio. |

| Interference | Prone to interference from compound autofluorescence or color. | Highly specific, minimal interference. |

| Internal Standard | Often not possible or requires a separate, less ideal standard. | Ideal internal standard (deuterated analyte) used for every sample. shu.ac.uk |

| Data Quality | Lower precision, higher variability. | High precision, accuracy, and reproducibility. acs.org |

Elucidation of Previously Undetected Metabolic Pathways through Deuteration

The kinetic isotope effect associated with deuteration is a powerful tool for uncovering hidden metabolic pathways. juniperpublishers.comnih.gov When a C-H bond targeted by a metabolic enzyme is replaced with a stronger C-D bond, the rate of that metabolic reaction slows down. nih.govnih.gov This can cause metabolic intermediates that are normally transient and present in very low concentrations to accumulate to detectable levels.

Expanding the Use of Bethanechol-d6 in Advanced Animal Models for Cholinergic System Disorders (Non-Therapeutic Focus)

Bethanechol-d6 is a valuable research tool for studying the pathophysiology of disorders involving the cholinergic system, such as Alzheimer's disease or Sjogren's syndrome, in a non-therapeutic context. benthamscience.comoup.com Its utility lies in its ability to act as a precise tracer for its non-deuterated counterpart, bethanechol. biomol.com

One of the most powerful techniques is quantitative mass spectrometry imaging (QMSI). researchgate.netnih.govscienceopen.com In this method, an animal model of a specific disease is administered bethanechol, and tissue sections (e.g., brain, salivary glands) are analyzed. scienceopen.com A deuterated standard like Bethanechol-d6 is applied to the tissue section to normalize the signal. shu.ac.uknih.gov The mass spectrometer then scans the tissue surface, generating detailed images that show the precise spatial distribution and concentration of the drug within different micro-anatomical structures. researchgate.netscienceopen.com

This allows researchers to ask fundamental questions, such as: Does the drug penetrate the blood-brain barrier differently in a diseased versus a healthy brain? Does it accumulate differently in affected tissues like the salivary glands in a model of Sjogren's syndrome? biorxiv.orgbiorxiv.org By providing a quantitative map of drug distribution, Bethanechol-d6 helps to elucidate how the cholinergic system is altered in disease states, providing insights that are independent of any therapeutic effect. nih.govnih.gov

Table 4: Non-Therapeutic Applications of Bethanechol-d6 in Animal Models

| Cholinergic Disorder Model | Research Question | Technique |

| Alzheimer's Disease | How does bethanechol distribute within specific brain regions like the hippocampus and cortex? oup.com | Quantitative Mass Spectrometry Imaging (QMSI) |

| Sjogren's Syndrome | What is the concentration of bethanechol in salivary gland tissue following systemic administration? | LC-MS/MS of tissue homogenates |

| Bladder Dysfunction | How does bethanechol localize within the layers of the bladder wall (e.g., detrusor muscle)? vin.com | Mass Spectrometry Imaging (MSI) |

| Gastrointestinal Dysmotility | What is the uptake and distribution of bethanechol along different segments of the GI tract? nih.gov | Whole-body autoradiography (using a radiolabeled version) or QMSI |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for validating the purity and stability of Bethanechol-d6 (chloride) in experimental settings?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use cellulose plates with a solvent system of ammonium acetate (1:100), acetone, 1-butanol, and formic acid (20:20:20:1). Spot 1 µL of sample and standard solutions, develop over 10 cm, and visualize using hydrogen hexachloroplatinate-potassium iodide spray .

- Heavy Metal Testing : Follow USP Method 1, dissolving 1.0 g of compound in water and comparing against a standard lead solution (limit: ≤20 ppm) .

- Loss on Drying : Dry the compound at 105°C for 2 hours to assess hygroscopicity .

Q. How does the deuterium labeling in Bethanechol-d6 (chloride) influence its pharmacokinetic studies compared to the non-deuterated form?

- Methodological Answer :

- The deuterium label in the choline moiety allows precise tracking of metabolic pathways using mass spectrometry. This is critical for distinguishing endogenous choline derivatives from administered Bethanechol-d6 in tissues like the brain or pancreas .

- Isotopic dilution effects must be accounted for in quantitative analyses to avoid overestimation of metabolic stability .

Q. What are the key considerations for designing preclinical studies assessing Bethanechol-d6's cholinergic activity in Alzheimer's disease models?

- Methodological Answer :

- Use intraventricular infusion protocols to bypass the blood-brain barrier, as systemic administration may not achieve sufficient CNS concentrations. Dose escalation (e.g., 0.35–1.75 mg/day) should include placebo-controlled phases to isolate behavioral vs. cognitive effects .

- Behavioral assessments (e.g., caregiver-reported ADL scores) should be paired with biomarkers like CSF acetylcholine levels to address subjectivity in cognitive endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of Bethanechol-d6 (chloride) in Alzheimer's clinical trials?

- Methodological Answer :

- Subgroup Analysis : Use a priori hypotheses to identify patient subsets (e.g., those with intact muscarinic receptor density) rather than post hoc analyses, which risk false positives .

- Dose-Response Modeling : Incorporate pharmacokinetic data (e.g., ventricular CSF drug levels) to explain variability in outcomes across studies .

- Multi-Center Harmonization : Standardize neuropsychological batteries (e.g., Mini-Mental State vs. SQuAD scores) to reduce inter-study heterogeneity .

Q. What structural insights from X-ray diffraction studies inform the design of Bethanechol-d6 (chloride) analogs with enhanced receptor specificity?

- Methodological Answer :

- The monoclinic crystal structure (space group P21/n, a=8.8749 Å, b=16.4118 Å) reveals a planar carbamoyl group critical for mAChR binding. Deuterium placement at the β-methyl position minimally disrupts this geometry, preserving agonist activity .

- Computational docking studies should prioritize modifications to the trimethylammonium group to reduce off-target binding to nicotinic receptors .

Q. How do in vitro models of pancreatic protein synthesis compare to in vivo responses when testing Bethanechol-d6 (chloride)?

- Methodological Answer :

- In Vitro Limitations : Cell-free systems (e.g., microsomal fractions) lack the regulatory feedback of intact tissues, potentially overestimating translational activation. Supplement with t-RNA and polysome profiling to mimic in vivo conditions .

- In Vivo Validation : Pair fasting/refeeding protocols with deuterium-labeled tracer studies (e.g., [²H]phenylalanine) to distinguish transcriptional vs. translational effects in rodent models .

Data Contradiction Analysis

Q. Why do some studies report behavioral improvements with Bethanechol-d6 (chloride) in Alzheimer's disease, while others show no cognitive benefits?

- Critical Analysis :

- Behavioral vs. Cognitive Metrics : Improvements in caregiver-reported ADL scores (e.g., reduced agitation) may reflect peripheral cholinergic effects rather than CNS-specific action .

- Dose Limitations : The maximum tolerated intraventricular dose (1.75 mg/day) may be subtherapeutic for reversing cortical neurodegeneration .

- Temporal Factors : Short-term studies (≤8 weeks) may miss delayed cognitive effects due to synaptic remodeling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.